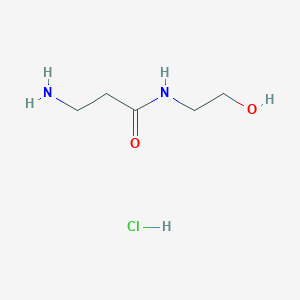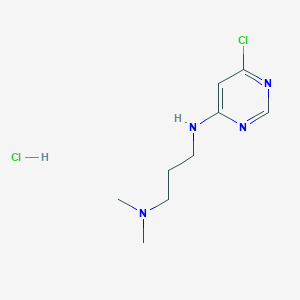![molecular formula C15H13F3O B1398524 2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol CAS No. 872258-58-7](/img/structure/B1398524.png)
2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol
Overview
Description
2,6-Dimethyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol is an organic compound that features a biphenyl structure with methyl and trifluoromethyl substituents
Preparation Methods
The synthesis of 2,6-Dimethyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Chemical Reactions Analysis
2,6-Dimethyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the trifluoromethyl group can participate in radical trifluoromethylation reactions, which are important in the pharmaceutical and agrochemical industries . Common reagents used in these reactions include trifluoromethyl iodide and trifluoromethyl sulfonates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In the field of polymer chemistry, it is used to synthesize sulfonated poly(para-phenylene) ionomer membranes. These membranes exhibit high molecular weight and membrane-forming capability, making them suitable for applications requiring high water uptake and proton conductivity . Additionally, the compound’s unique structure and properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,6-Dimethyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol can be compared with other similar compounds, such as 4,4-Dimethyl-2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-2-yl)-4,5-dihydrooxazole These compounds share structural similarities but may differ in their chemical properties and applications
Properties
IUPAC Name |
3,5-dimethyl-4-[4-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O/c1-9-7-13(19)8-10(2)14(9)11-3-5-12(6-4-11)15(16,17)18/h3-8,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHZCJDIUCCRHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719285 | |
| Record name | 2,6-Dimethyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872258-58-7 | |
| Record name | 2,6-Dimethyl-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)


![5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B1398445.png)


![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)
![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)





![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)
